

# Application Notes & Protocols: Quantitative Analysis of Ivermectin Impurity H in Bulk Drug

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## Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522

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## Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its quality, safety, and efficacy. **Ivermectin Impurity H**, chemically known as 4'-O-de(2,6-dideoxy-3-O-methyl- $\alpha$ -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).<sup>[1]</sup> This document provides a detailed protocol for the quantitative analysis of **Ivermectin Impurity H** in ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC), aligning with pharmacopeial guidelines.

**Target Audience:** This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ivermectin.

## Experimental Protocol: HPLC Analysis of Ivermectin Impurity H

This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for the analysis of ivermectin and its related substances.<sup>[1]</sup>

### 1. Materials and Reagents

- Ivermectin Bulk Drug Substance (Sample)

- Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[2][3]
- Ivermectin CRS (European Pharmacopoeia Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade or Ultrapure)
- Ortho-phosphoric acid (for pH adjustment, if necessary)

## 2. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Apex ODS, or equivalent)[4]
Mobile Phase	Acetonitrile, methanol, and water (e.g., 53:27.5:19.5 v/v/v). The composition may be adjusted for optimal separation.
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection Wavelength	245 nm
Injection Volume	20 µL
Run Time	Approximately twice the retention time of the main ivermectin (H2B1a) peak.

## 3. Preparation of Solutions

- Diluent: Methanol

- Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug substance in the diluent and dilute to 50.0 mL in a volumetric flask.
- Reference Solution (a) - Ivermectin: Accurately weigh and dissolve about 40.0 mg of Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.
- Reference Solution (b) - Impurity H: Prepare a stock solution of **Ivermectin Impurity H** reference standard in the diluent. Further dilute to a concentration that is appropriate for the specified limit of the impurity (e.g., 0.5% of the test solution concentration).
- System Suitability Solution: A solution containing both Ivermectin CRS and **Ivermectin Impurity H** CRS at appropriate concentrations to verify resolution.

#### 4. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the System Suitability Solution and verify that the system suitability requirements are met (see Table 1).
- Inject the Reference Solution (b) and record the peak area for Impurity H.
- Inject the Test Solution and record the chromatogram.
- Identify the peak for Impurity H in the Test Solution chromatogram based on its relative retention time (RRT) with respect to the main ivermectin H2B1a peak.

#### 5. Calculation

The percentage of **Ivermectin Impurity H** in the ivermectin bulk drug substance is calculated using the following formula:

$$\% \text{ Impurity H} = (\text{Area\_Imp\_H\_Sample} / \text{Area\_Imp\_H\_Std}) * (\text{Conc\_Std} / \text{Conc\_Sample}) * 100$$

Where:

- Area\_Imp\_H\_Sample is the peak area of Impurity H in the Test Solution.
- Area\_Imp\_H\_Std is the peak area of Impurity H in the Reference Solution (b).
- Conc\_Std is the concentration of Impurity H in the Reference Solution (b).
- Conc\_Sample is the concentration of ivermectin in the Test Solution.

A relative response factor (RRF) should be determined and applied if the response of Impurity H is significantly different from that of ivermectin.

## Quantitative Data and System Suitability

Table 1: System Suitability Criteria

Parameter	Acceptance Criteria
Resolution	The resolution between the ivermectin H2B1b and H2B1a peaks should be not less than 3.0.
Tailing Factor	The tailing factor for the ivermectin H2B1a peak should be not more than 2.5.
Signal-to-Noise Ratio	The signal-to-noise ratio for the principal peak in the chromatogram of the diluted reference solution should be at least 10.
Relative Standard Deviation (RSD)	The RSD for replicate injections of the ivermectin H2B1a peak area should be not more than 2.0%.

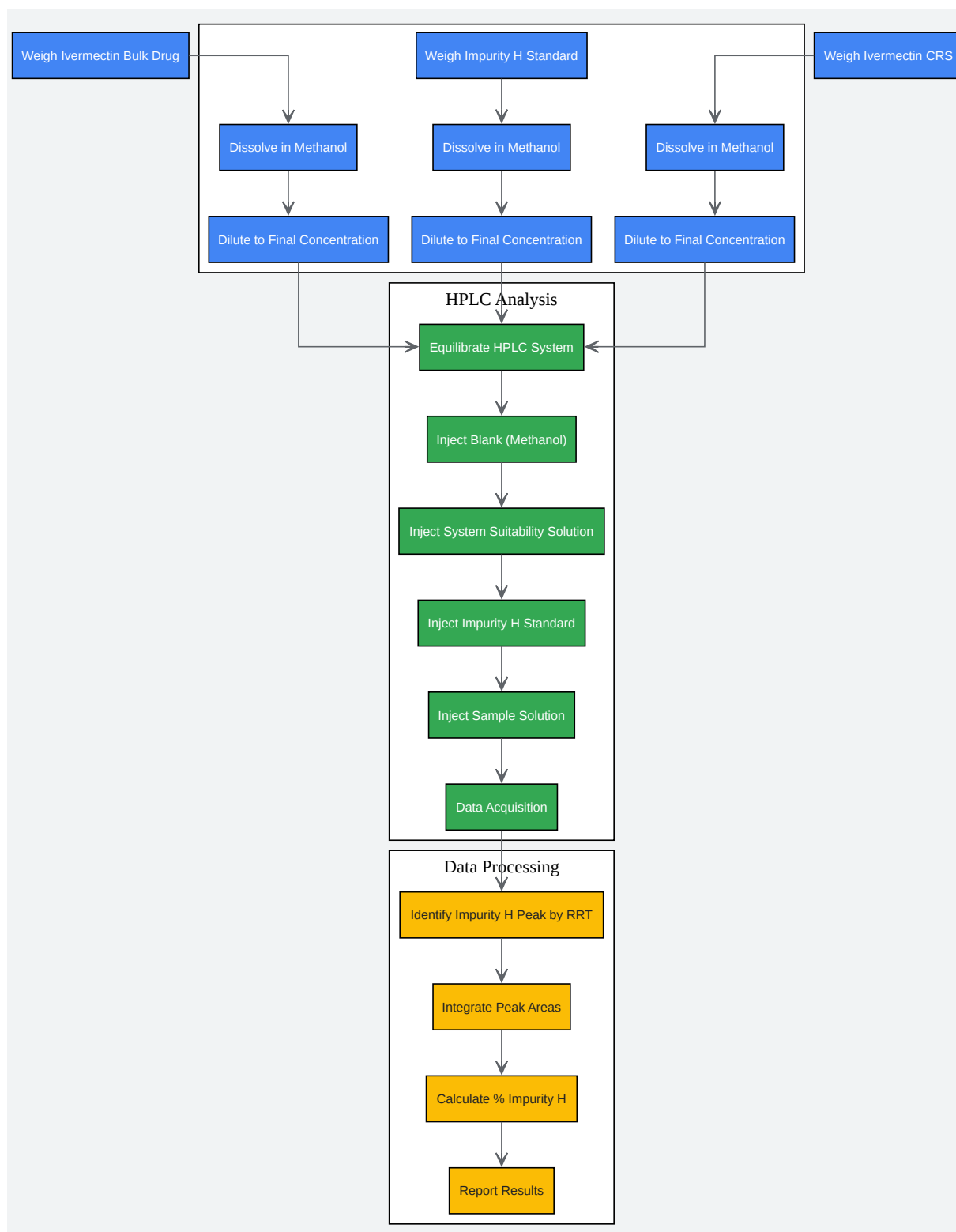
Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)

Impurity Name	Chemical Name	Acceptance Limit
Ivermectin Impurity H	4'-O-de(2,6-dideoxy-3-O-methyl- $\alpha$ -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroivermectin A1a	Not more than 0.5%
Other specified and unspecified impurities	-	As per monograph
Total Impurities	-	Not more than 4.0%

Table 3: Example Method Validation Data for Ivermectin Impurities (Illustrative)

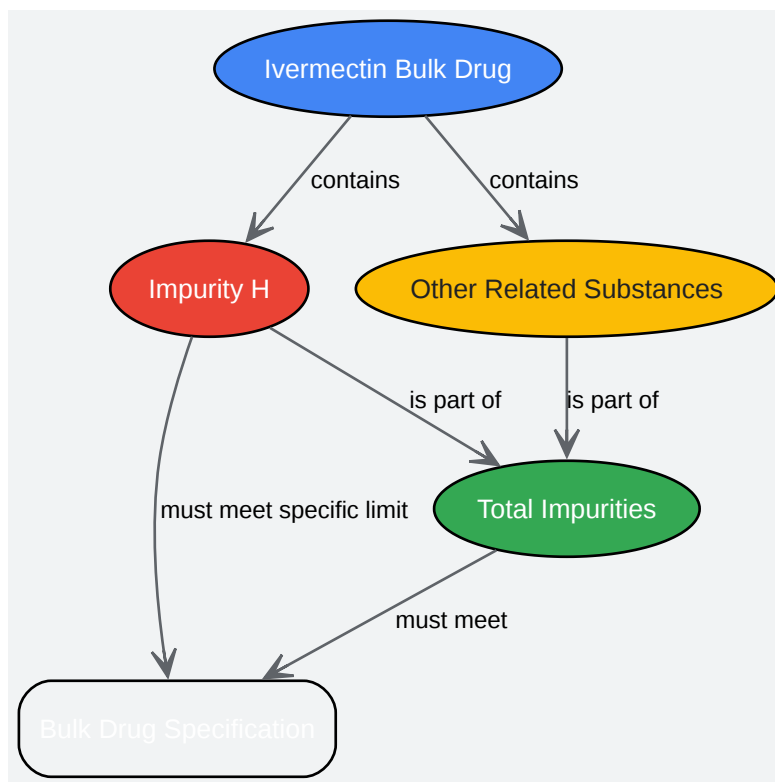
Parameter	Result
Linearity ( $r^2$ )	> 0.999 for ivermectin and its related substances.
LOD	0.3 $\mu\text{g/mL}$
LOQ	1.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	Typically within 98.0% to 102.0% for spiked impurity samples.
Precision (% RSD)	Intraday and interday precision for the determination of impurities is typically less than 5.0%.

## Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Ivermectin Impurity H**.



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Caption: Logical relationship of **Ivermectin Impurity H** to the bulk drug specification.

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